2-methylpropyl (E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate
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Overview
Description
2-methylpropyl (E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate is an organic compound with a complex structure that includes multiple phenyl groups and a conjugated system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl (E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate typically involves a multi-step process. One common method includes the esterification of 2-methylpropyl alcohol with (E)-3-phenylprop-2-enoic acid, followed by the amidation with (E)-3-phenylprop-2-enoyl chloride. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid and may involve heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-methylpropyl (E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride, the compound can be reduced to corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
2-methylpropyl (E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-methylpropyl (E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The conjugated system within the compound allows for π-π interactions, which can play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (E)-
- Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate
- Ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate
Uniqueness
Compared to similar compounds, 2-methylpropyl (E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate is unique due to its specific structural features, such as the presence of multiple phenyl groups and a conjugated system
Properties
IUPAC Name |
2-methylpropyl (E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-17(2)16-26-22(25)20(15-19-11-7-4-8-12-19)23-21(24)14-13-18-9-5-3-6-10-18/h3-15,17H,16H2,1-2H3,(H,23,24)/b14-13+,20-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAUUVCUWFNJEV-KIXDWZFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C(=CC1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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